6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid
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Overview
Description
6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This interaction can disrupt biological pathways and lead to therapeutic effects, such as the inhibition of cancer cell growth or the suppression of bacterial infections .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine: Studied for its potential as an anti-inflammatory agent.
Imidazo[1,2-a]pyrazine: Investigated for its antiviral properties.
Uniqueness: 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid stands out due to its unique structural features and its broad range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
6-methylimidazo[1,2-b]pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-7-9-4-6(8(12)13)11(7)10-5/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOPLNFOORYSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NC=C2C(=O)O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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